molecular formula C21H23NO3 B185939 Olopatadine, (E)- CAS No. 113806-06-7

Olopatadine, (E)-

Número de catálogo: B185939
Número CAS: 113806-06-7
Peso molecular: 337.4 g/mol
Clave InChI: JBIMVDZLSHOPLA-QGMBQPNBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Types of Reactions

Olopatadine, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Clinical Applications

1. Allergic Conjunctivitis

  • Mechanism of Action : Olopatadine stabilizes mast cells and inhibits the release of histamine and other inflammatory mediators, thus reducing ocular itching and redness associated with allergic conjunctivitis.
  • Efficacy : Clinical studies have demonstrated that olopatadine ophthalmic solutions (0.1% and 0.77%) significantly reduce ocular itching and conjunctival hyperemia compared to control treatments like ketotifen fumarate . In a randomized study involving 202 patients, olopatadine 0.77% was shown to be superior to vehicle treatments in alleviating ocular symptoms at multiple time points post-administration .

2. Allergic Rhinitis

  • Usage : Olopatadine is also effective in treating seasonal allergic rhinitis through its nasal spray formulation (Patanase). It is indicated for episodic symptoms and can be used in conjunction with other treatments for enhanced efficacy .
  • Clinical Findings : Studies indicate that olopatadine can provide rapid relief from nasal congestion and other symptoms of allergic rhinitis, with a favorable safety profile compared to traditional antihistamines .

Scientific Research Applications

Olopatadine's unique properties have made it a valuable compound in various research domains:

1. Immunological Studies

  • Histamine Release Inhibition : Research has shown that olopatadine effectively inhibits immunologically-stimulated histamine release from mast cells and basophils, making it a model compound for studying allergic responses .
  • Cytokine Modulation : Studies indicate that olopatadine can modulate cytokine production (e.g., IL-4, IL-1β) in inflammatory conditions, suggesting potential applications beyond allergy treatment .

2. Pharmacological Research

  • Mast Cell Stabilization : Olopatadine's role as a mast cell stabilizer is being explored for potential therapeutic applications in other inflammatory diseases where mast cell activation plays a critical role.
  • Comparative Studies : It has been used as a benchmark in comparative studies with other antihistamines to evaluate efficacy and safety profiles across different formulations .

Case Study 1: Efficacy in Allergic Conjunctivitis

In a double-blind study comparing olopatadine with levocabastine, patients treated with olopatadine showed significantly reduced ocular itching scores within minutes after allergen exposure, demonstrating its rapid onset of action .

Case Study 2: Long-term Use in Allergic Rhinitis

A long-term study evaluated the effects of olopatadine nasal spray over several months. Patients reported sustained relief from symptoms without significant adverse effects, highlighting its safety for chronic use .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Olopatadine, (E)- is unique due to its dual mechanism of action, combining histamine H1 receptor antagonism with mast cell stabilization. This makes it more effective in reducing allergic symptoms compared to compounds that only have one of these properties .

Actividad Biológica

Olopatadine (E), a second-generation antihistamine, is primarily used for the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its selective antagonism of the histamine H1 receptor and its ability to stabilize mast cells, thereby mitigating allergic responses. This article delves into the pharmacological properties, mechanisms of action, clinical efficacy, and safety profile of olopatadine, supported by relevant data and case studies.

Olopatadine exerts its effects through multiple mechanisms:

  • Histamine H1 Receptor Antagonism : It competitively inhibits the binding of histamine to H1 receptors, which prevents the activation of downstream inflammatory pathways. This action reduces symptoms associated with allergic reactions, such as itching and inflammation .
  • Mast Cell Stabilization : Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators like tryptase and TNF-alpha. This stabilization contributes to its long-lasting anti-allergic effects .
  • Inhibition of Cytokine Release : The compound also inhibits the release of various cytokines involved in inflammation, including IL-4 and GM-CSF, thus reducing eosinophil activation and chemotaxis .

Pharmacokinetics

Olopatadine is administered via various routes, including ocular drops and oral formulations. Key pharmacokinetic parameters include:

ParameterValue
Cmax (ocular)1.6 ± 0.9 ng/mL
Time to Cmax~2 hours
AUC9.7 ± 4.4 ng·h/mL

The drug demonstrates a rapid onset of action (as early as 5 minutes) with prolonged effects lasting up to 24 hours post-administration .

Clinical Efficacy

Numerous clinical studies have evaluated the efficacy of olopatadine in treating allergic conditions:

  • Comparison with Epinastine : In a Phase IV randomized controlled trial involving patients with allergic conjunctivitis due to Japanese cedar pollen, olopatadine significantly reduced ocular itching at 7 and 15 minutes post-challenge compared to epinastine (p < 0.05). It also showed a marked reduction in conjunctival hyperemia .
  • Long-term Treatment : A study assessing the long-term effects of olopatadine eye drops (0.1%) revealed a significant decrease in ocular itching scores over 10 weeks, indicating sustained efficacy without adverse reactions .

Case Studies

Several case studies highlight olopatadine's effectiveness in real-world settings:

  • Chronic Allergic Dermatitis : A study on chronic contact hypersensitivity in mice demonstrated that olopatadine significantly inhibited ear swelling and reduced inflammatory cytokines compared to controls . This suggests potential applications beyond typical allergic conditions.
  • Ocular Allergies : In patients with allergic conjunctivitis, olopatadine has consistently outperformed other antihistamines in reducing symptoms such as itching and redness, reinforcing its status as a preferred treatment option .

Safety Profile

Olopatadine is generally well-tolerated with a low incidence of side effects. Notable findings from safety assessments include:

  • Non-carcinogenicity : Studies have shown no evidence of carcinogenicity or genotoxicity at therapeutic doses .
  • Fertility Impact : While high doses affected fertility in animal models, therapeutic doses did not show significant reproductive toxicity .

Propiedades

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIMVDZLSHOPLA-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150556
Record name Olopatadine, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113806-06-7
Record name (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113806-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113806067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLOPATADINE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU3MJP076O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine, (E)-
Reactant of Route 2
Olopatadine, (E)-
Reactant of Route 3
Olopatadine, (E)-
Reactant of Route 4
Olopatadine, (E)-
Reactant of Route 5
Olopatadine, (E)-
Reactant of Route 6
Olopatadine, (E)-
Customer
Q & A

Q1: How does Olopatadine (E)-isomer interact with the histamine H1 receptor compared to Olopatadine hydrochloride?

A1: Both Olopatadine hydrochloride and its (E)-isomer act as histamine H1 receptor antagonists, but their mechanisms of action differ. [] Olopatadine hydrochloride exhibits a noncompetitive antagonistic profile, meaning it primarily reduces the maximum response to histamine without significantly affecting the histamine concentration needed for half-maximal response (EC50). In contrast, the (E)-isomer displays a mixed antagonistic profile, indicating a combination of competitive and noncompetitive antagonism. [] This suggests that while both isomers can bind to the histamine H1 receptor, the (E)-isomer might not be binding in a way that completely blocks histamine's effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.